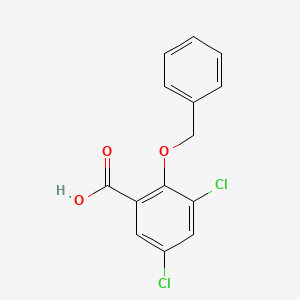

2-(Benzyloxy)-3,5-dichlorobenzoic acid

Overview

Description

“2-(Benzyloxy)benzoic acid” is a compound that belongs to the class of organic compounds known as benzoic acids . Its molecular formula is C14H12O3 and it has a molecular weight of 228.24 g/mol . It is also known by other names such as “2-benzyloxy benzoic acid”, “benzoic acid,2-phenylmethoxy”, and "2-phenylmethoxy benzoic acid" .

Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)benzoic acid” consists of a benzoic acid group attached to a benzyl group through an oxygen atom . The presence of the benzyloxy group can influence the electronic properties of the benzoic acid moiety, potentially affecting its reactivity .Chemical Reactions Analysis

Benzyloxy compounds, such as “2-(Benzyloxy)benzoic acid”, can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura coupling reactions, which involve the reaction of boronic acids with halides or triflates . Additionally, they can undergo oxidation and reduction reactions .Scientific Research Applications

Synthesis Applications

Synthesis of 5-Substituted 1-Hydroxy-1,2,3-triazoles : The compound 1-(Benzyloxy)-1,2,3-triazole, related to 2-(Benzyloxy)-3,5-dichlorobenzoic acid, is used in the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles, allowing for the introduction of various substituents like carbon, halogen, sulfur, silicon, and tin at specific positions (Uhlmann et al., 1997).

Preparation of Lanthanide-based Coordination Polymers : 3,5-bis(benzyloxy)benzoic acid, a derivative of 2-(Benzyloxy)-3,5-dichlorobenzoic acid, is used in synthesizing lanthanide coordination compounds. These compounds have been characterized for their photophysical properties, which are important in the field of material science (Sivakumar et al., 2011).

Development of Organic Compounds with Biological Activities : 3,5-Dihalobenzoic acid derivatives, including 2-(Benzyloxy)-3,5-dichlorobenzoic acid, serve as scaffolds for compounds with diverse biological activities. These include phytotoxicity, selective inhibition for treatment of metabolic syndrome, and intermediate roles in preparing various pharmaceutical and agricultural products (Bradley et al., 2010).

Material Science Applications

- Liquid-Crystalline Complexes : The synthesis of polymerizable benzoic acid derivatives, like 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid derived from 2-(Benzyloxy)-3,5-dichlorobenzoic acid, is crucial in forming liquid-crystalline complexes. These complexes have potential applications in advanced material technologies (Kishikawa et al., 2008).

Environmental and Chemical Analysis

Photodecomposition Studies : The study of the photodecomposition of chlorobenzoic acids, which includes compounds like 2-(Benzyloxy)-3,5-dichlorobenzoic acid, provides valuable insights into environmental degradation processes and potential environmental impacts (Crosby & Leitis, 1969).

Electrochemical Analysis : The use of ionic liquids as additives in capillary electrophoresis for separating chlorophenoxy and benzoic herbicide acids, including 2-(Benzyloxy)-3,5-dichlorobenzoic acid, is an important application in chemical analysis and environmental monitoring (Yu, Qin & Li, 2005).

Microbial Dehalogenation in Environmental Remediation : Understanding the kinetic parameters associated with the microbial dehalogenation of haloaromatic substrates, including 3,5-dichlorobenzoate (a related compound), is crucial for environmental remediation efforts, particularly in dealing with contaminated sediments and waters (Suflita, Robinson & Tiedje, 1983).

Mechanism of Action

Target of Action

Benzylic compounds are known to interact with various biological targets, often undergoing reactions at the benzylic position .

Mode of Action

Benzylic compounds typically undergo reactions at the benzylic position . For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction .

Pharmacokinetics

The related compound, benzoic acid, is known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Benzylic compounds are known to undergo various reactions that can lead to changes in molecular structure and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-3,5-dichlorobenzoic acid. For instance, the stability of related boronic ester compounds can be influenced by air and moisture .

properties

IUPAC Name |

3,5-dichloro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-6-11(14(17)18)13(12(16)7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELMZDGADRSOPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3383957.png)

![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B3384037.png)

![3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3384041.png)

![4-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3384047.png)